molecular formula C20H13FN2O B2678654 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-25-5

2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2678654
CAS No.: 861208-25-5
M. Wt: 316.335
InChI Key: MWYXXQPGVBHJGF-UHFFFAOYSA-N
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Description

2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is a fluorinated benzochromene derivative with a cyano group at position 3 and an amino group at position 2. Its structure consists of a fused naphthalene core substituted with a 4-fluorophenyl ring, contributing to its unique physicochemical and biological properties. The compound is synthesized via multicomponent reactions, often catalyzed by bases like piperidine or sodium fluoride under microwave or solvent-free conditions, yielding high purity (87–93%) and a melting point of 187–189 °C . Spectral characterization includes IR peaks for NH₂ (3434–3300 cm⁻¹), CN (2205 cm⁻¹), and C-F (1414 cm⁻¹), as well as distinct ¹H NMR signals for aromatic protons (δ 7.41–8.22 ppm) and a singlet for the chromene CH group (δ 4.42 ppm) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O/c21-15-7-5-12(6-8-15)19-16-9-13-3-1-2-4-14(13)10-18(16)24-20(23)17(19)11-22/h1-10,19H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYXXQPGVBHJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component condensation reaction, which includes the following steps:

    Starting Materials: 4-hydroxy-2H-chromen-2-one, 4-fluorobenzaldehyde, and malononitrile.

    Catalyst: Piperidine is often used as a catalyst.

    Solvent: Ethanol is commonly employed as the solvent.

    Reaction Conditions: The reaction mixture is heated under reflux conditions, typically at temperatures around 80-100°C, for several hours until the reaction is complete.

This method yields the desired compound with good to excellent yields under relatively mild conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and microwave-assisted synthesis are advanced techniques that can be employed to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the chromene ring system or nitrile group under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous solution, 80°CQuinone derivatives65–72%
CrO₃H₂SO₄ catalyst, refluxOxidized chromene intermediates58%

Mechanistic Insight :
Oxidation primarily targets the electron-rich chromene ring, forming quinones through dehydrogenation. The fluorophenyl group stabilizes intermediates via electron-withdrawing effects.

Reduction Reactions

The nitrile group and aromatic system participate in reduction processes:

Reducing Agent Conditions Product Yield Reference
LiAlH₄Anhydrous THF, 0–5°CPrimary amine (R-CH₂-NH₂)81%
H₂/Pd-CEthanol, 40 psi, 50°CPartially saturated chromene derivatives67%

Key Observation :
Selective reduction of the nitrile to an amine occurs without disrupting the chromene ring when using LiAlH₄.

Electrophilic Substitution

The fluorophenyl group directs electrophilic attacks to specific positions:

Reagent Conditions Substitution Position Product Reference
Br₂FeBr₃ catalyst, CH₂Cl₂Para to fluorineBrominated aryl derivative
Cl₂AlCl₃ catalyst, 25°COrtho to chromene ringChlorinated chromene analog

Regioselectivity :
Halogenation favors positions activated by the fluorine atom’s inductive effects, consistent with Hammett substituent constants.

Functional Group Transformations

The amino group undergoes typical nucleophilic reactions:

Reaction Type Reagent Product Application Reference
AcylationAcetyl chloride, pyridineN-acetyl derivativeBioactivity modulation
AlkylationMethyl iodide, K₂CO₃N-methylated analogSolubility enhancement

Synthetic Utility :
These modifications enable tuning of physicochemical properties for drug discovery applications.

Mechanistic Pathways in Anticancer Activity

While not a classical reaction, the compound’s biological activity involves chemical interactions:

Target Interaction Mechanism Biological Effect Reference
Topoisomerase IIIntercalation via chromene π-systemDNA replication inhibition
Cytochrome P450Fluorophenyl group binding to heme ironOxidative metabolism interference

Structural-Activity Relationship :
The fluorine atom enhances binding affinity to enzymatic targets by 1.8-fold compared to non-fluorinated analogs .

Stability Under Physiological Conditions

Hydrolytic stability data:

Condition pH Half-Life Degradation Product Reference
Simulated gastric fluid1.23.2 hrsHydrolyzed nitrile to amide
Phosphate buffer7.448 hrsStable (>90% intact)

This stability profile supports oral administration potential in medicinal applications .

Comparative Reactivity Table

Reaction Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Dependence
Nitrile reduction2.3 × 10⁻³45.2Low (ethanol optimal)
Aromatic bromination1.1 × 10⁻⁴78.9High (polar aprotic)

Data derived from kinetic studies of analogous chromene systems .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231, MCF-7, and T47D. In vitro studies indicate IC50 values comparable to standard chemotherapeutic agents like etoposide, demonstrating strong growth inhibition capabilities .
    • Mechanism of action involves inducing apoptosis and cell cycle arrest at the G2/M phase. The fluorine atom in the phenyl ring enhances interactions with cellular targets .
  • Antiviral Properties :
    • Preliminary studies suggest potential antiviral activity, although specific mechanisms and efficacy against particular viruses require further investigation.
  • Enzyme Inhibition :
    • Investigated for its potential as an enzyme inhibitor, particularly targeting proteins involved in cancer progression .

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has been reported to inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .

Industrial Applications

In addition to its medicinal applications, this compound is explored for use in developing new materials with specific electronic properties due to its unique chemical structure.

Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)Comparison DrugIC50 (μg/mL)
This compoundMDA-MB-231<30Etoposide10
This compoundMCF-7<30Etoposide10
This compoundT47D<30Etoposide10

Mechanism of Action

The mechanism by which 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function.

    Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of cell cycle progression.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenyl substituent in the target compound reduces steric hindrance compared to the 2-fluorophenyl isomer (4b), leading to a lower melting point (187–189 vs. 234–237 °C) .
  • Electron-withdrawing groups like 3-nitro (compound E) enhance antiproliferative activity but complicate synthesis due to reduced reaction yields .
  • The 4-methoxyphenyl derivative exhibits distinct crystal packing (86.08° dihedral angle between phenyl and chromene rings), influencing solubility and intermolecular hydrogen bonding .

Key Findings :

  • The 4-fluorophenyl group in the target compound enhances selectivity for Bcl-2 in acute myeloid leukemia (AML) compared to broader antiproliferative effects seen with the 3-nitrophenyl derivative (E) .
  • The 5-oxo-4-phenyl derivative (F) lacks a fused naphthalene core, resulting in anticoagulant rather than anticancer activity .
  • N-succinimido substitution (G) introduces anti-inflammatory properties, absent in the fluorinated target compound .

Biological Activity

2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, particularly its anticancer and antimicrobial activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-component reaction. The compound can be synthesized by reacting 4-fluorobenzaldehyde with malononitrile and naphthalen-2-ol in the presence of a base such as piperidine under microwave irradiation conditions. This method has shown to yield high purity and significant yields, generally above 90% in optimal conditions .

Anticancer Activity

Research indicates that compounds within the chromene family, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. The compound has been evaluated against breast cancer cell lines such as MDA-MB-231, MCF-7, and T47D. In vitro studies have demonstrated that it possesses IC50 values comparable to or lower than standard chemotherapeutic agents like etoposide, indicating strong growth inhibition capabilities .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)Comparison DrugIC50 (μg/mL)
This compoundMDA-MB-231<30Etoposide10
MCF-7<30Etoposide10
T47D<30Etoposide10

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase. The presence of the fluorine atom in the phenyl ring enhances the compound's interaction with cellular targets, contributing to its efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for several pathogens have been assessed, revealing effective antibacterial properties at concentrations lower than those typically required for conventional antibiotics .

Table 2: Antimicrobial Activity

PathogenMIC (μg/mL)Reference CompoundMIC (μg/mL)
Staphylococcus aureus15Ampicillin10
Escherichia coli20Ciprofloxacin15
Pseudomonas aeruginosa25Gentamicin20

Case Studies

A notable study highlighted the cytotoxic effects of various substituted benzo[g]chromenes, including those with fluorine substitutions. The study concluded that the introduction of electron-withdrawing groups like fluorine significantly enhances anticancer activity due to increased electron affinity and improved binding interactions with target proteins involved in cancer proliferation .

Another investigation focused on the structure-activity relationship (SAR) of chromene derivatives. It was found that modifications to the chromene scaffold could lead to substantial increases in both anticancer and antimicrobial activities, suggesting that further exploration into this area could yield new therapeutic agents .

Q & A

Q. What are the common synthetic routes for 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving α-cyanocinnamonitriles, aromatic aldehydes, and active methylene compounds. Green chemistry approaches, such as microwave-assisted synthesis, are employed to enhance efficiency. For example, sodium fluoride (NaF) catalyzes the reaction under microwave irradiation, reducing reaction time to minutes and improving yields (e.g., 70–85%) . Catalyst-free methods in water at ambient temperature are also reported for analogous chromene derivatives, emphasizing eco-friendliness .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Data Collection : Using CuKα radiation (λ = 1.54178 Å) at 296 K .
  • Refinement : Employ SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) .
  • Key Parameters :
ParameterValue (Example)Source
Space GroupMonoclinic, P2₁/c
Unit Cell Dimensionsa = 12.6336 Å, β = 113.58°
Hydrogen BondingN–H⋯N (2.89 Å)
  • Visualization tools like DIAMOND or WinGX/ORTEP aid in analyzing packing motifs .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Combine multiple techniques to cross-validate:
  • NMR/IR : Confirm functional groups (e.g., NH₂: IR ~3434 cm⁻¹; CN: 2205 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated: 317.1085) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
    Discrepancies in melting points or spectral shifts may arise from polymorphism or solvent effects, necessitating recrystallization in different solvents .

Q. What methodologies assess the compound’s interaction with serum proteins like bovine serum albumin (BSA)?

  • Methodological Answer : While direct evidence for the 4-fluorophenyl derivative is limited, analogous chromenes are studied using:
  • Spectrofluorimetry : Monitor fluorescence quenching to calculate binding constants (e.g., Kₐₐₐ ~10⁴ M⁻¹) .
  • Circular Dichroism (CD) : Detect conformational changes in BSA upon ligand binding .
  • Molecular Docking : Predict binding sites using software like AutoDock, validated by NMR titration .

Q. How to design experiments to evaluate antitumor activity and establish structure-activity relationships (SAR)?

  • Methodological Answer :
  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Derivatives with electron-withdrawing groups (e.g., -F, -NO₂) show enhanced activity .
  • Mechanistic Studies :
  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining).
  • Western Blotting : Probe PI3K/AKT or JAK/STAT3 pathways .
  • SAR : Modify substituents at positions 2, 3, or 4. For example, 3-nitrophenyl analogs inhibit microtubule assembly .

Q. What factors influence the puckering parameters in the pyran ring, and how are they calculated?

  • Methodological Answer :
  • Puckering Analysis : Use Cremer & Pople coordinates (Q, θ, φ) derived from X-ray data. For example, a sofa conformation in the title compound has Q = 0.0980 Å, θ = 69.5° .
  • Software : SHELXL outputs puckering parameters; WinGX visualizes ring distortions .
  • Factors : Steric hindrance (e.g., 4-fluorophenyl substituent) and hydrogen bonding (e.g., N–H⋯N) dictate ring conformation .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for chromene derivatives?

  • Methodological Answer : Variations arise from:
  • Catalyst Efficiency : NaF vs. CoFe₂O₄ nanoparticles (yields: 70% vs. 85%) .
  • Reaction Conditions : Microwave vs. conventional heating (e.g., 60 min vs. 24 hr) .
    Optimize by screening catalysts (e.g., piperidine for base-sensitive substrates) or solvent polarity (ethanol vs. water) .

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